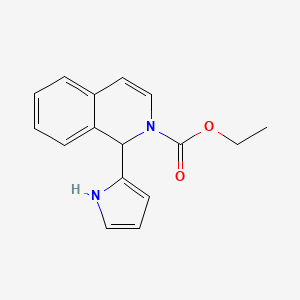![molecular formula C28H24N2O4S B14227720 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide CAS No. 827576-83-0](/img/structure/B14227720.png)
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a benzoyl group, a sulfamoyl group, and a phenylpropanamide moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-benzoylbenzenesulfonamide with 4-aminophenyl-3-phenylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
化学反应分析
Types of Reactions
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
科学研究应用
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects primarily by inhibiting the activity of cytosolic phospholipase A2α (cPLA2α). This enzyme is responsible for releasing arachidonic acid from phospholipids, which is a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting cPLA2α, the compound reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
- N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(2,4-Dimethylphenyl)amino]sulfonyl}phenyl-3-phenylpropanamide
Uniqueness
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide is unique due to its specific structural configuration, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with biological targets, making it a promising candidate for drug development .
属性
CAS 编号 |
827576-83-0 |
|---|---|
分子式 |
C28H24N2O4S |
分子量 |
484.6 g/mol |
IUPAC 名称 |
N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C28H24N2O4S/c31-27(20-15-21-9-3-1-4-10-21)29-23-16-18-24(19-17-23)35(33,34)30-26-14-8-7-13-25(26)28(32)22-11-5-2-6-12-22/h1-14,16-19,30H,15,20H2,(H,29,31) |
InChI 键 |
OWBCUWNWQIPZPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


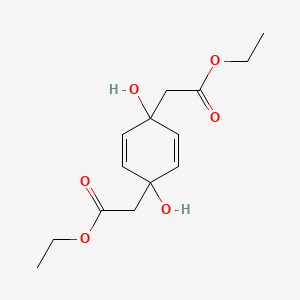
![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)
![1,2-Di([1,1'-binaphthalen]-4-yl)benzene](/img/structure/B14227643.png)
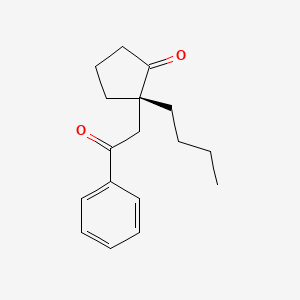
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-](/img/structure/B14227672.png)
![1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14227677.png)
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
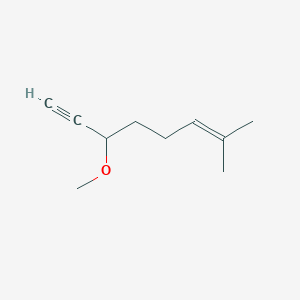
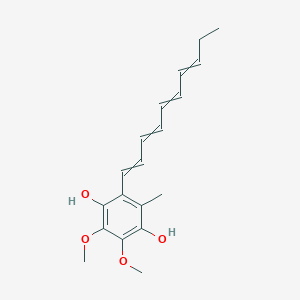
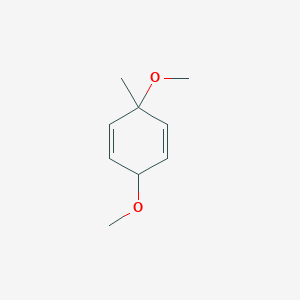
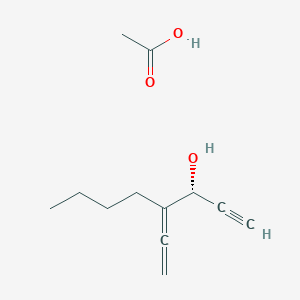
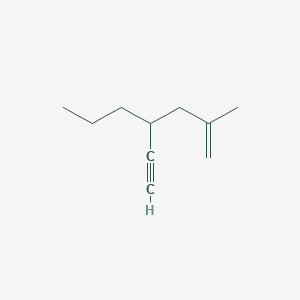
![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
